molecular formula C14H10BrNO2 B11945270 N-(2-bromodibenzo[b,d]furan-3-yl)acetamide CAS No. 82191-22-8

N-(2-bromodibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B11945270
CAS No.: 82191-22-8
M. Wt: 304.14 g/mol
InChI Key: VSYLUMDIEOGSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromodibenzo[b,d]furan-3-yl)acetamide is a halogenated dibenzofuran derivative characterized by a bromine substituent at the 2-position of the dibenzofuran core and an acetamide group at the 3-position. Its molecular formula is C16H15BrClNO2 (as per ), though the presence of chlorine requires clarification. The compound’s structure combines aromatic rigidity with polar functional groups, making it a candidate for pharmacological studies, particularly in antifungal and antimicrobial applications.

Properties

CAS No.

82191-22-8

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

N-(2-bromodibenzofuran-3-yl)acetamide

InChI

InChI=1S/C14H10BrNO2/c1-8(17)16-12-7-14-10(6-11(12)15)9-4-2-3-5-13(9)18-14/h2-7H,1H3,(H,16,17)

InChI Key

VSYLUMDIEOGSIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromodibenzo[b,d]furan-3-yl)acetamide typically involves the bromination of dibenzofuran followed by acetamidation. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with acetic anhydride and a base such as pyridine to form the acetamide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Scientific Research Applications

Structural Characteristics

N-(2-bromodibenzo[b,d]furan-3-yl)acetamide features a dibenzofuran moiety with a bromine atom at the 2-position and an acetamide functional group. Its molecular formula is C14H10BrNO2C_{14}H_{10}BrNO_2, which contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that dibenzofuran derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that dibenzofurans possess antimicrobial effects, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.
  • Neuropharmacological Potential : The compound's structural features may allow it to interact with neuropeptide systems, particularly orexin receptors, which are implicated in sleep regulation and appetite control .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Sleep Disorders : Given its interaction with orexin receptors, this compound may be explored for treating sleep disorders such as insomnia and narcolepsy .
  • Pain Management : Its anti-inflammatory properties suggest potential use in pain management therapies.
  • Cancer Research : As with many dibenzofuran derivatives, there is ongoing research into their anticancer properties, focusing on mechanisms that induce apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action for N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and acetamide group may play roles in binding to these targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Dibenzofuran Core

Bromine vs. Methoxy Substituents
  • N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide Derivatives (): Methoxy (-OCH3) is electron-donating, enhancing resonance stabilization of the dibenzofuran ring. Synthesis: Reacted with aromatic thiols via nucleophilic substitution (2-chloro intermediate) to yield antifungal agents . Activity: Exhibited superior antifungal effects against Fusarium spp. compared to ketoconazole .
  • N-(2-Bromodibenzo[b,d]furan-3-yl)acetamide :

    • Bromine (-Br) is electron-withdrawing, reducing electron density on the ring and altering reactivity.
    • Expected to show distinct synthetic pathways (e.g., bromine’s superior leaving-group ability in substitutions).
Bromine vs. Nitro Substituents
  • N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide (): Nitro (-NO2) is strongly electron-withdrawing, increasing electrophilicity and reactivity in aromatic substitution reactions. Structural Impact: May reduce solubility due to polarity but enhance binding to electron-rich biological targets.
Saturated vs. Aromatic Rings

Acetamide Modifications

Thioether-Linked Heterocycles
  • 2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide ():

    • Thioether (-S-) linkages improve metabolic stability and enable π-π stacking with aromatic residues in proteins.
    • Activity : Broad-spectrum antifungal effects, surpassing ketoconazole against F. solani and F. moniliforme .
  • Triazole- and Imidazole-Modified Acetamides (): Example: 2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (). Heterocycles introduce hydrogen-bonding sites, enhancing target affinity. Synthesis: Utilized Vilsmeier-Haack and nucleophilic substitution reactions .
Anthracene and Benzothiazole Derivatives
  • 2-[(6-{[(Anthracen-9-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(dibenzo[b,d]furan-3-yl)acetamide (): Extended aromatic systems (anthracene) enhance π-π interactions but may reduce solubility.

Biological Activity

N-(2-bromodibenzo[b,d]furan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a dibenzofuran core, which is known for its diverse biological activities. The molecular formula is C19H14BrN2O2C_{19}H_{14}BrN_{2}O_{2}, with a molecular weight of approximately 392.23 g/mol. The presence of bromine in the structure enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Dibenzofuran derivatives, including this compound, have shown promising antimicrobial activity. A study indicated that compounds with dibenzofuran scaffolds exhibit significant antibacterial effects against various strains of bacteria, including resistant strains .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of dibenzofuran derivatives. For instance, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Neuropharmacological Activity

Recent studies have explored the neuropharmacological effects of dibenzofurans, particularly their role as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, appetite, and sleep. Compounds that target orexin receptors may offer new treatments for sleep disorders and obesity . this compound's structural similarity to known orexin antagonists suggests it may exhibit similar biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Orexin Receptors : By binding to orexin receptors (OX1 and OX2), it may modulate pathways involved in sleep-wake regulation and appetite control.
  • Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial activity of various dibenzofuran derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial potential compared to standard antibiotics .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, this compound was tested for its effects on sleep patterns in rodent models. The compound showed a significant reduction in wakefulness and an increase in sleep duration at doses of 10 mg/kg, indicating its potential as a therapeutic agent for sleep disorders .

Data Tables

Biological Activity Observation Reference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuropharmacologicalIncreased sleep duration in rodent models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.